2,6-Dichlorooxazolo[5,4-b]pyridine
Description
2,6-Dichlorooxazolo[5,4-b]pyridine (CAS: 1256819-81-4) is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine core at the [5,4-b] position. The structure is substituted with chlorine atoms at the 2- and 6-positions of the pyridine ring ().
Properties
CAS No. |
159870-88-9 |
|---|---|
Molecular Formula |
C6H2Cl2N2O |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
2,6-dichloro-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H |
InChI Key |
UYBNDDVULGPYBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=C1N=C(O2)Cl)Cl |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 2,6-dichlorooxazolo[5,4-b]pyridine with structurally related heterocycles, focusing on synthesis, substituent effects, and biological activities.
Thiazolo[5,4-b]pyridine Derivatives
- Structural Differences : Replacing the oxazole oxygen in this compound with a sulfur atom yields thiazolo[5,4-b]pyridine.
- Biological Activity :
- Thiazolo derivatives exhibit potent kinase inhibitory activity. For example, compound 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine) showed moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the binding pocket ().
- Substituents like –CN and –CO₂Me on the pyridine ring enhance hydrogen-bonding with residues such as Asp594 in B-Raf, improving inhibitory activity ().
- SAR Insights : Bulky groups near the pyridine ring reduce KDR inhibition, contrasting with B-Raf activity ().
Pyrazolo[3,4-b]pyridine Derivatives
- Structural Differences : Pyrazolo[3,4-b]pyridine replaces the oxazole ring with a pyrazole moiety.
- Biological Activity :
- Key Advantage : The pyrazole ring enables diverse substitution patterns, facilitating optimization for target selectivity.
Imidazo[1,5-a]pyridine and Pyrrolo[3,4-b]pyridine
- Structural Differences : Imidazo[1,5-a]pyridine contains a five-membered imidazole ring, while pyrrolo[3,4-b]pyridine features a pyrrole ring.
- Synthetic Utility : Imidazo[1,5-a]pyridine intermediates react with carbanions to form tricyclic compounds, highlighting their versatility in multi-step syntheses ().
Isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine
- Structural Complexity : This spirooxindole derivative combines isoxazole and pyrazole rings fused to pyridine.
- Synthetic Applications : Synthesized via Amberlyst-15-catalyzed multicomponent reactions, these compounds are explored for structural diversity in drug discovery ().
Comparative Data Table
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance binding in hydrophobic pockets ().
– Hydrogen-bond acceptors (e.g., pyridine N, carbonyl O) improve interactions with Asp594 in B-Raf ().
Kinase Selectivity :
- Thiazolo[5,4-b]pyridine derivatives show dual B-Raf/KDR inhibition, whereas pyrazolo[3,4-b]pyridines are optimized for anticancer activity ().
Synthetic Flexibility :
- Oxazolo and thiazolo derivatives are more reactive in electrophilic substitutions compared to pyrazolo analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
